Boc-4-trifluoromethyl-L-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative with the molecular formula C16H20F3NO4 and a molecular weight of 347.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is commonly used in peptide synthesis and as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions . The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of Boc-4-trifluoromethyl-L-homophenylalanine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-4-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The phenyl ring can undergo reduction reactions, although the trifluoromethyl group is generally resistant to reduction.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted phenyl ketones or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of the free amino acid after Boc deprotection.
Scientific Research Applications
Boc-4-trifluoromethyl-L-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Incorporated into peptides to study protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor agonists/antagonists.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-4-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the stability and bioavailability of peptides, while the Boc group provides protection during synthesis . The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-4-trifluoromethyl-D-homophenylalanine: The D-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Boc-4-trifluoromethyl-L-phenylalanine: Lacks the additional methylene group present in homophenylalanine, leading to different structural and functional properties.
Boc-4-trifluoromethyl-L-tyrosine: Contains a hydroxyl group on the phenyl ring, which can participate in additional hydrogen bonding interactions.
Uniqueness
Boc-4-trifluoromethyl-L-homophenylalanine is unique due to the presence of both the trifluoromethyl group and the extended carbon chain of homophenylalanine. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDQODDDQSNKX-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.